molecular formula C9H8ClN3O2 B14800150 Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate CAS No. 944896-79-1

Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate

Cat. No.: B14800150
CAS No.: 944896-79-1
M. Wt: 225.63 g/mol
InChI Key: YQNQDEXCNISELQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Comparison with Similar Compounds

Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of more complex molecules. Additionally, its promising biological activities highlight its potential as a therapeutic agent.

Properties

CAS No.

944896-79-1

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)7-5-13-4-6(10)3-11-9(13)12-7/h3-5H,2H2,1H3

InChI Key

YQNQDEXCNISELQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=NC2=N1)Cl

Origin of Product

United States

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